molecular formula C18H20O2 B14232670 Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- CAS No. 784189-69-1

Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)-

Cat. No.: B14232670
CAS No.: 784189-69-1
M. Wt: 268.3 g/mol
InChI Key: NJOFQYKHNFPERX-UHFFFAOYSA-N
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Description

Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two propenyloxy groups attached to the naphthalene ring at positions 1 and 4, with additional methyl groups at positions 6 and 7. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 6,7-dimethyl-1,4-dihydroxynaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The propenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Hydrogenation of the propenyloxy groups can yield saturated alkoxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogenation using bromine or chlorination agents under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkoxy derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The propenyloxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2,6-dimethyl-
  • Naphthalene, 2,7-dimethyl-
  • Naphthalene, 1,6-dimethyl-4-(1-methylethyl)-

Uniqueness

Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is unique due to the presence of both propenyloxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the naphthalene ring allows for unique interactions and applications compared to other dimethyl naphthalene derivatives.

Properties

CAS No.

784189-69-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

6,7-dimethyl-1,4-bis(prop-2-enoxy)naphthalene

InChI

InChI=1S/C18H20O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8,11-12H,1-2,9-10H2,3-4H3

InChI Key

NJOFQYKHNFPERX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1C)OCC=C)OCC=C

Origin of Product

United States

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